molecular formula C23H17ClF2N2O3 B12448779 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide

Cat. No.: B12448779
M. Wt: 442.8 g/mol
InChI Key: GYEYUTJMGQVWSH-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its biological activity, and is substituted with chloro, difluoro, and propan-2-yloxy groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the chloro and difluoro substituents via halogenation reactions. The final step involves the coupling of the benzoxazole derivative with 3-(propan-2-yloxy)benzamide under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes or receptors, modulating their activity. The chloro and difluoro substituents enhance the compound’s binding affinity and specificity, while the propan-2-yloxy group may influence its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives with different substituents, such as:

  • N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide
  • N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide
  • N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide

Uniqueness

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide is unique due to the combination of chloro and difluoro substituents, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other benzoxazole derivatives.

Properties

Molecular Formula

C23H17ClF2N2O3

Molecular Weight

442.8 g/mol

IUPAC Name

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C23H17ClF2N2O3/c1-12(2)30-15-5-3-4-13(8-15)22(29)27-14-6-7-21-20(9-14)28-23(31-21)16-10-18(25)19(26)11-17(16)24/h3-12H,1-2H3,(H,27,29)

InChI Key

GYEYUTJMGQVWSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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